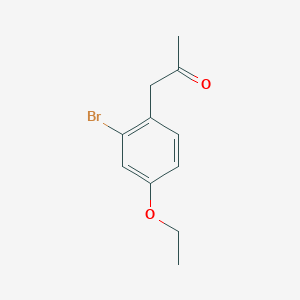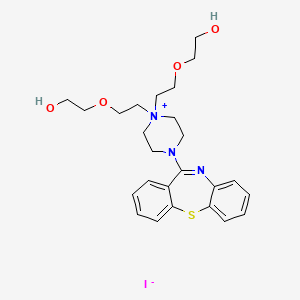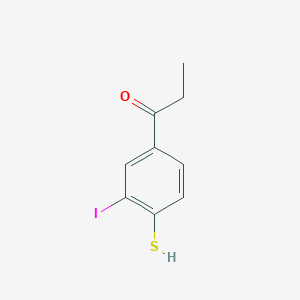![molecular formula C10H17NO4 B14062625 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-D-Cyclopropylglycine can be synthesized through various methods. One common approach involves the use of a bifunctional enzyme that integrates reductive amination and coenzyme regeneration activities. This method has shown an improved reaction rate and high substrate concentration . Another method involves the carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides .
Industrial Production Methods
For industrial production, the NADH-driven biocatalytic system is often employed. This system allows for continuous synthesis with high conversion yields and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Cyclopropylglycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Aplicaciones Científicas De Investigación
Boc-D-Cyclopropylglycine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-D-Cyclopropylglycine involves its incorporation into peptide sequences, which alters the protein structure and biological properties. The presence of the cyclopropyl group restricts rotation about the carbon-carbon bond, making the peptide chain more resistant to hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylglycine: Similar in structure but lacks the Boc protecting group.
Cyclopropylalanine: Contains an additional methyl group compared to Boc-D-Cyclopropylglycine.
Cyclopropylserine: Contains a hydroxyl group instead of the Boc protecting group.
Uniqueness
Boc-D-Cyclopropylglycine is unique due to its Boc protecting group, which enhances its stability and makes it suitable for solid-phase peptide synthesis .
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
2-[cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13)/i1D |
Clave InChI |
VPTQREPNFSXDEM-MICDWDOJSA-N |
SMILES isomérico |
[2H]CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
SMILES canónico |
CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





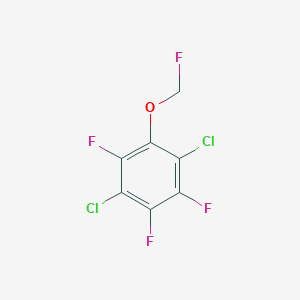
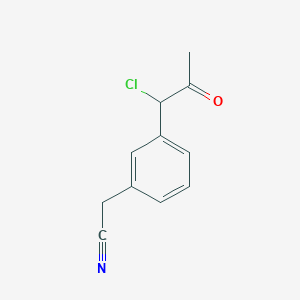

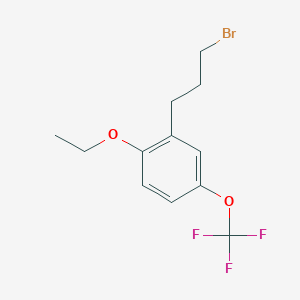

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
